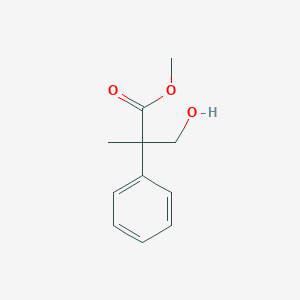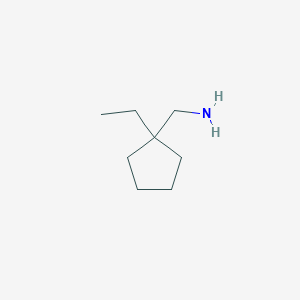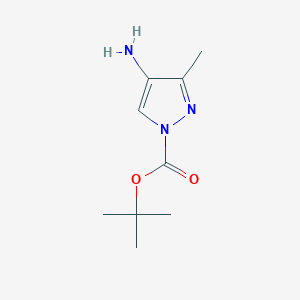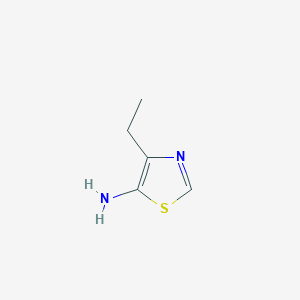
1-(2H-1,3-benzodioxol-5-yl)-2-(benzylamino)ethan-1-ol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Environmentally Friendly Oxidation Systems
- A study by Xiao‐Qiang Li and Chi Zhang (2009) focused on an efficient alcohol oxidation system using a recyclable hypervalent iodine(III) reagent, which is environmentally friendly and can oxidize a variety of alcohols to their corresponding carbonyl compounds in high yields. This system tolerates various heteroaromatic rings and C=C bonds under the reaction conditions (Li & Zhang, 2009).
Benzylation of Alcohols
- Kevin W. C. Poon and G. Dudley (2006) described the synthesis and reactivity of 2-benzyloxy-1-methylpyridinium triflate, a stable organic salt that converts alcohols into benzyl ethers upon warming. This process occurs in good to excellent yield for a wide range of alcohols (Poon & Dudley, 2006).
Synthesis of 5‐Acylaminooxazoles
- A. Katritzky, Hong Wu, and L. Xie (1995) developed a method for converting 1,2-diacylamino-1,2-di(benzotriazol-1-yl)ethanes to 5-acylaminooxazoles via intramolecular cyclization. This process yielded moderate to good results, offering a novel synthesis pathway for these compounds (Katritzky, Wu, & Xie, 1995).
Solvent Influence on Molecular Interactions
- Research by D. Godhani, Vishal B. Mulani, and J. Mehta (2019) examined the thermo-acoustical parameters of solutions of certain thiadiazole derivatives in different solvents. The study provided insights into how changes in solvents and structural modifications can affect various thermodynamic parameters (Godhani, Mulani, & Mehta, 2019).
Biocatalytic Oxidations
- A study by X. Jia, Yi Xu, and Zhi Li (2011) developed a green method for preparing enantiopure 1,2-diols via regio- and stereoselective oxidations of racemates with microbial cells. This represents a significant advancement in the enzymatic synthesis of valuable diols (Jia, Xu, & Li, 2011).
Crystal Structure Analysis
- A. Tavman and C. Sayil (2013) determined the crystal structure of 1,2-bis-(1H-benzimidazol-2-yl)-ethane dihydrochloride using X-ray diffraction. This study provided detailed insights into the molecular structure of this compound (Tavman & Sayil, 2013).
Antimicrobial Activity of Heterocyclic Compounds
- N. Desai, D. Pandya, and D. Vaja (2017) synthesized a series of compounds bearing benzimidazole and pyrazoline motifs, evaluating their antimicrobial activity against various bacteria and fungi. Some of these compounds showed significant antimicrobial activity (Desai, Pandya, & Vaja, 2017).
Synthesis of Benzothiophene Derivatives
- A 2011 study explored novel approaches to synthesize benzothiophene derivatives, offering convenient methods for producing these compounds in fair to excellent yields (Gabriele, 2011).
Metal-Organic Frameworks
- Ming‐Hua Zeng, Xiao-Long Feng, and Xiao‐Ming Chen (2004) conducted a study on the crystal-to-crystal transformations of a microporous metal-organic framework, triggered by guest exchange, dehydration, and readsorption. This research contributes to the understanding of the dynamic behavior of these frameworks (Zeng, Feng, & Chen, 2004).
Safety and Hazards
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(benzylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c18-14(10-17-9-12-4-2-1-3-5-12)13-6-7-15-16(8-13)20-11-19-15/h1-8,14,17-18H,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRNHJXFMSOUKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CNCC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



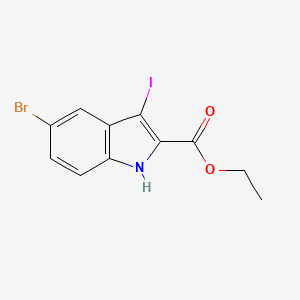
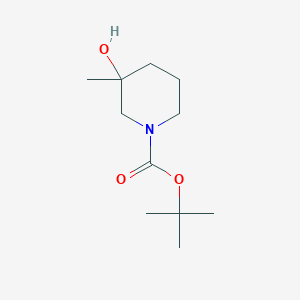
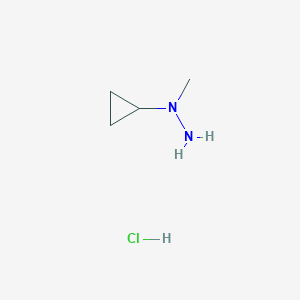

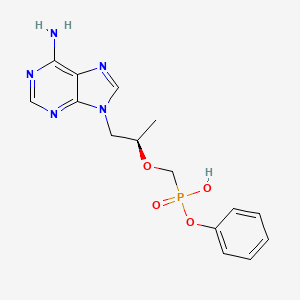

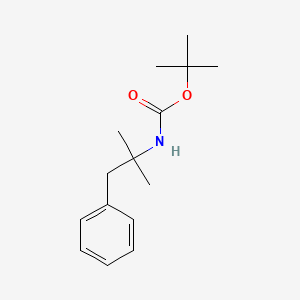

![2-(4-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1526350.png)

